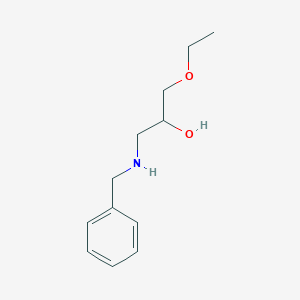
1-(Benzylamino)-3-ethoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylamino)-3-ethoxypropan-2-ol is an organic compound that features a benzylamine group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-3-ethoxypropan-2-ol typically involves the reaction of benzylamine with an appropriate epoxide or halohydrin. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3-ethoxy-1-chloropropan-2-ol under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the use of phase-transfer catalysts can facilitate the reaction between benzylamine and the epoxide, leading to higher conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of various substituted benzylamine compounds.
Aplicaciones Científicas De Investigación
1-(Benzylamino)-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 1-(Benzylamino)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler analogue with similar reactivity but lacking the ethoxypropanol moiety.
3-(Benzylamino)propan-1-ol: Similar structure but without the ethoxy group.
1-(Benzylamino)-2-propanol: Lacks the ethoxy group but has similar chemical properties.
Uniqueness
1-(Benzylamino)-3-ethoxypropan-2-ol is unique due to the presence of both the benzylamine and ethoxypropanol groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
90040-55-4 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
1-(benzylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-2-15-10-12(14)9-13-8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Clave InChI |
OARCYTVXLKTLPD-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CNCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


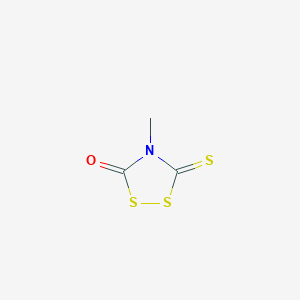
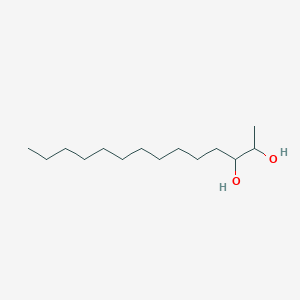

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
![3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride](/img/structure/B14378201.png)
![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)

![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
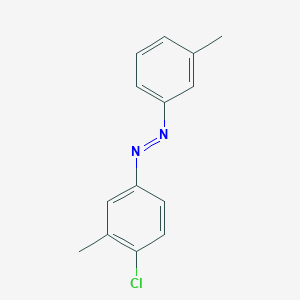
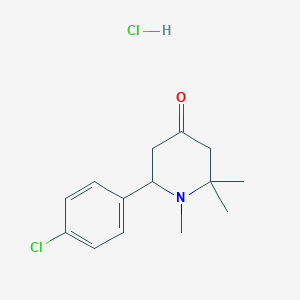

![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
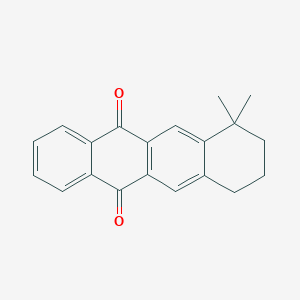
![1-Chloro-2-[(trimethylsilyl)oxy]bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B14378256.png)
